molecular formula C9H16O B054993 (E)-3-Cyclohexyl-2-propen-1-ol CAS No. 114096-03-6

(E)-3-Cyclohexyl-2-propen-1-ol

Cat. No.: B054993
CAS No.: 114096-03-6
M. Wt: 140.22 g/mol
InChI Key: VKSIYNNFGTVYJU-QPJJXVBHSA-N
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Description

(E)-3-Cyclohexyl-2-propen-1-ol is an organic compound characterized by a cyclohexyl group attached to a propenol chain This compound is notable for its structural configuration, where the cyclohexyl group is in the trans (E) configuration relative to the hydroxyl group on the propenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Cyclohexyl-2-propen-1-ol typically involves the Wittig-Horner reaction. This reaction is a modification of the Wittig reaction, where stabilized phosphorus ylides react with aldehydes or ketones to form olefins with high E-selectivity . The reaction conditions often involve the use of bases such as sodium hydride or sodium methoxide to generate the ylide, followed by its reaction with cyclohexyl aldehyde under controlled temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis processes to ensure high yield and purity. These methods often utilize gas-liquid microchemical oxidation techniques to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: (E)-3-Cyclohexyl-2-propen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propenol chain can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.

Major Products Formed:

    Oxidation: Cyclohexylpropenal or cyclohexylpropenoic acid.

    Reduction: 3-Cyclohexylpropan-1-ol.

    Substitution: Cyclohexylpropenyl halides.

Scientific Research Applications

(E)-3-Cyclohexyl-2-propen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-3-Cyclohexyl-2-propen-1-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propenol chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    3-Cyclohexyl-1-propanol: Similar structure but lacks the double bond in the propenol chain.

    Cyclohexylmethanol: Contains a cyclohexyl group attached to a methanol moiety.

    Cyclohexylpropanol: Similar to (E)-3-Cyclohexyl-2-propen-1-ol but with a saturated carbon chain.

Uniqueness: this compound is unique due to its trans configuration and the presence of both a cyclohexyl group and a propenol chain

Properties

IUPAC Name

(E)-3-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSIYNNFGTVYJU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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